molecular formula C4H6N4S B7778748 4-amino-6-methyl-1,3,5-triazine-2-thiol

4-amino-6-methyl-1,3,5-triazine-2-thiol

Cat. No.: B7778748
M. Wt: 142.19 g/mol
InChI Key: SBTXDBYYCGHGLK-UHFFFAOYSA-N
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Description

The compound identified as “4-amino-6-methyl-1,3,5-triazine-2-thiol” is a chemical entity with significant applications in various fields. It is known for its unique properties and versatility in chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-amino-6-methyl-1,3,5-triazine-2-thiol involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its solubility and stability . The reaction conditions typically involve the use of glucosyltransferase to degrade starch, resulting in the formation of cyclodextrins that can then form complexes with this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is crucial in monitoring the synthesis process and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-amino-6-methyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

4-amino-6-methyl-1,3,5-triazine-2-thiol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it plays a role in studying molecular interactions and pathways. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, in the industry, it is utilized in the development of new materials and products .

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-amino-6-methyl-1,3,5-triazine-2-thiol include other cyclodextrin inclusion complexes and related oligosaccharides. These compounds share similar structural features and properties, making them useful in similar applications .

Uniqueness: What sets this compound apart from other similar compounds is its specific inclusion complex formation with cyclodextrins, which enhances its solubility and stability. This unique property makes it particularly valuable in applications where these characteristics are crucial .

Properties

IUPAC Name

4-amino-6-methyl-1,3,5-triazine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXDBYYCGHGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC(=N1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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